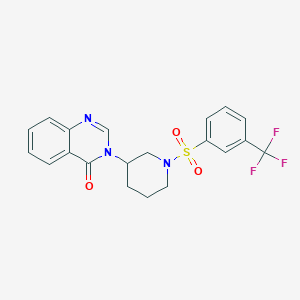

3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-3-7-16(11-14)30(28,29)25-10-4-6-15(12-25)26-13-24-18-9-2-1-8-17(18)19(26)27/h1-3,5,7-9,11,13,15H,4,6,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGRMPMVANXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinazolinone core or the sulfonyl group, potentially yielding amine or thiol derivatives.

Substitution: The trifluoromethylphenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products from these reactions include N-oxide derivatives, reduced amine or thiol derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

Antiviral Properties

Recent studies indicate that this compound exhibits potent antiviral activity against various viruses, including H1N1 and HSV-1. It has demonstrated low IC50 values, suggesting effective inhibition of viral replication at minimal concentrations. For instance, derivatives with similar structural features have shown promising results in inhibiting viral entry and replication pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. The sulfonyl group enhances interaction with the active sites of target enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial. Research indicates that it may effectively inhibit enzymes linked to inflammatory pathways.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, compounds with similar scaffolds have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a possible role in developing new antibacterial agents.

Case Study 1: Antiviral Efficacy

A study published in RSC Advances demonstrated that a related quinazoline derivative exhibited strong antiviral activity against H1N1, with an IC50 value of 0.5 µM. This suggests that modifications to the quinazoline structure can enhance antiviral properties significantly .

Case Study 2: Enzyme Inhibition

Research conducted on sulfonamide derivatives indicated that modifications similar to those found in 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one led to effective inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes .

Summary of Applications

| Application Area | Description |

|---|---|

| Antiviral Activity | Effective against H1N1 and HSV-1; low IC50 values indicate strong efficacy. |

| Enzyme Inhibition | Potential therapeutic applications in diseases requiring enzyme modulation. |

| Antimicrobial Activity | Significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. |

Mechanism of Action

The mechanism of action of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core provides a stable scaffold for interaction. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-(phenylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

- 3-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

- 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This unique structural feature enhances its potential as a therapeutic agent and a versatile chemical intermediate.

Biological Activity

The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic heterocyclic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key functional groups:

- Quinazolinone core : Known for various biological activities including anti-cancer and anti-inflammatory effects.

- Piperidine ring : Often associated with neuropharmacological activities.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with target proteins involved in cancer progression.

- Mechanism of Action : The compound is hypothesized to inhibit specific kinases that are crucial for tumor growth, leading to apoptosis in cancer cells. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptotic pathways in various cancer cell lines.

Neuropharmacological Effects

The piperidine moiety suggests potential effects on neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin receptors, which may offer antidepressant or anxiolytic effects.

- Case Studies : In a study involving piperidine derivatives, it was found that these compounds exhibited affinity for serotonin receptors (5-HT1A and 5-HT7), leading to enhanced mood-lifting properties in animal models .

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good absorption and distribution characteristics. Toxicological assessments reveal that while some derivatives exhibit cytotoxicity at high concentrations, they maintain a therapeutic index suitable for further development.

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group in this quinazolinone derivative?

The trifluoromethyl group can be introduced via cyclization reactions using trifluoroacetic acid as a CF₃ source, as demonstrated in one-pot syntheses of trifluoromethylated quinazolinones. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and yields during intermediate steps .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential. Thin-layer chromatography (TLC) is used to monitor reaction progress, while recrystallization or column chromatography ensures purity .

Q. What biological activities are associated with quinazolinone derivatives?

Quinazolinones exhibit anticancer, antimicrobial, and anti-inflammatory properties. The trifluoromethyl and sulfonyl groups enhance target binding affinity and metabolic stability, making them promising for kinase inhibition and apoptosis induction .

Q. What are the challenges in achieving high purity during synthesis?

By-products from multi-step reactions (e.g., incomplete cyclization or sulfonylation) require rigorous purification. Techniques like gradient elution in HPLC or preparative TLC are effective for isolating the target compound .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield in multi-step syntheses?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves selectivity. Temperature-controlled stepwise addition of reagents (e.g., trifluoromethyl iodide) minimizes side reactions .

Q. What approaches are used to analyze the conformational dynamics of this compound?

X-ray crystallography resolves 3D spatial arrangements, while NOESY NMR identifies intramolecular interactions. Molecular docking simulations predict binding modes with biological targets like ATP-binding pockets .

Q. How can structural modifications impact the compound's bioactivity?

Replacing the piperidine-sulfonyl group with isoxazole or furan rings alters solubility and target selectivity. For example, furan-containing analogs show enhanced antimicrobial activity but reduced kinase inhibition .

Q. What methodologies address discrepancies in biological assay results?

Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate activity. Dose-response curves (IC₅₀) and toxicity profiling (LD₅₀ in murine models) differentiate on-target effects from off-target toxicity .

Q. How to evaluate the compound's selectivity towards biological targets?

Competitive binding assays with radiolabeled ligands (e.g., ³H-ATP) quantify inhibition constants (Kᵢ). CRISPR-engineered isogenic cell lines lacking specific receptors (e.g., EGFR mutants) confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.